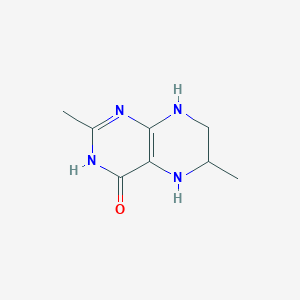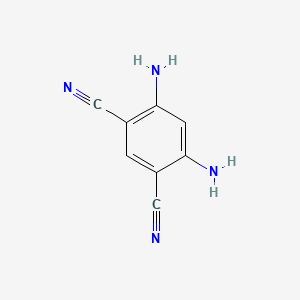
1,3-Benzenedicarbonitrile,4,6-diamino-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarbonitrile, 4,6-diamino- is an organic compound with the molecular formula C8H6N4 It is characterized by the presence of two amino groups and two nitrile groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,3-Benzenedicarbonitrile, 4,6-diamino- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-dicyanobenzene with ammonia under specific conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to facilitate the formation of the desired product .
In industrial settings, the production of 1,3-Benzenedicarbonitrile, 4,6-diamino- may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
1,3-Benzenedicarbonitrile, 4,6-diamino- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to primary amines under suitable conditions.
Substitution: The amino groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common reagents used in these reactions include hydrogen gas for reduction, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,3-Benzenedicarbonitrile, 4,6-diamino- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarbonitrile, 4,6-diamino- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives of the compound being studied .
Comparaison Avec Des Composés Similaires
1,3-Benzenedicarbonitrile, 4,6-diamino- can be compared with other similar compounds such as 1,4-Benzenedicarbonitrile and 2,4-Diamino-1,3,5-triazine. While these compounds share some structural similarities, 1,3-Benzenedicarbonitrile, 4,6-diamino- is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties .
Similar compounds include:
- 1,4-Benzenedicarbonitrile
- 2,4-Diamino-1,3,5-triazine
- 1,3-Dicyanobenzene
Propriétés
Formule moléculaire |
C8H6N4 |
|---|---|
Poids moléculaire |
158.16 g/mol |
Nom IUPAC |
4,6-diaminobenzene-1,3-dicarbonitrile |
InChI |
InChI=1S/C8H6N4/c9-3-5-1-6(4-10)8(12)2-7(5)11/h1-2H,11-12H2 |
Clé InChI |
NLLAIDCVACJMDE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1C#N)N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


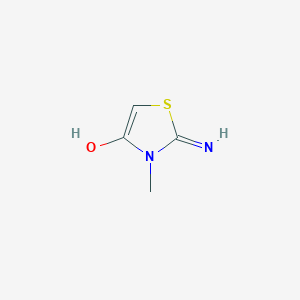
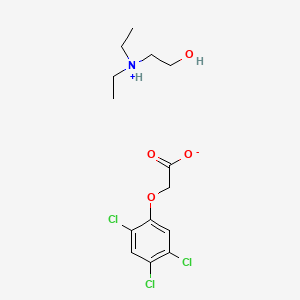

![Azepino[4,5-b]indole-5-carboxylic acid, 9-[bis(phenylmethyl)amino]-1,2,3,6-tetrahydro-1,1-dimethyl-, ethyl ester](/img/structure/B13799234.png)
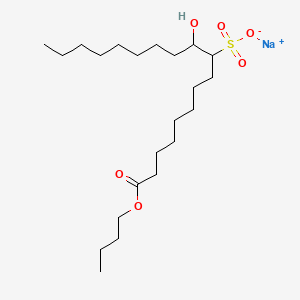
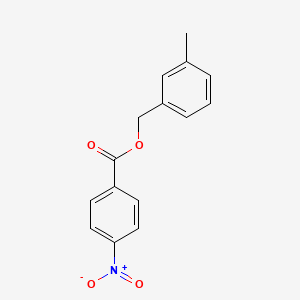
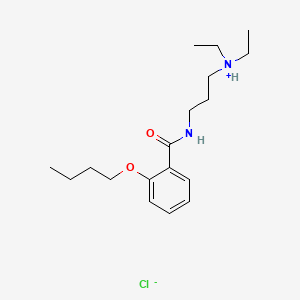
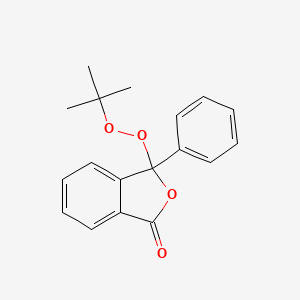
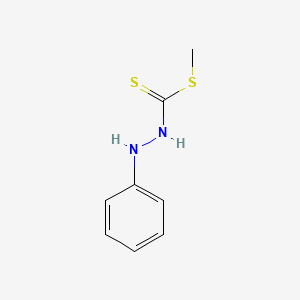
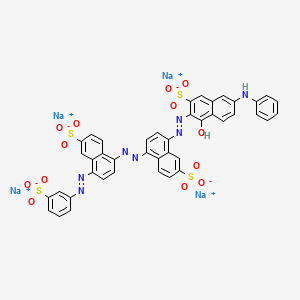

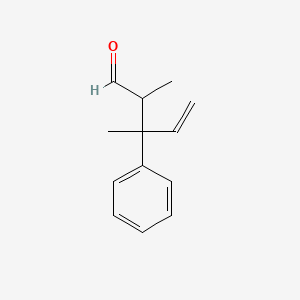
![1-Oxa-5-thia-8-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13799304.png)
